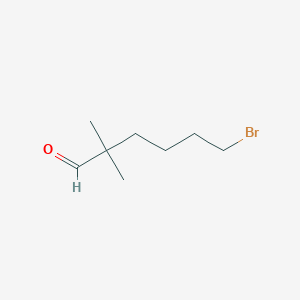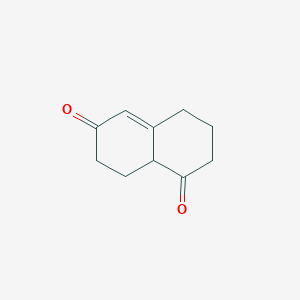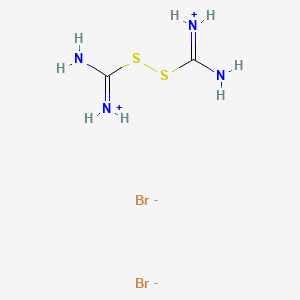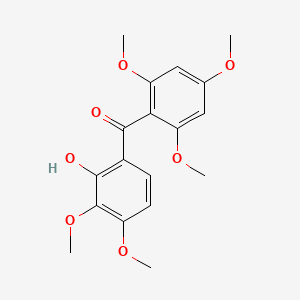
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate is an ester compound characterized by its unique structure, which includes a phenylmethoxy group and a butanoate ester linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate can be synthesized through the esterification reaction between 1-(2-Phenylmethoxyethoxycarbonyl)ethanol and butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 1-(2-Phenylmethoxyethoxycarbonyl)ethanol and butanoic acid.
Reduction: 1-(2-Phenylmethoxyethoxycarbonyl)ethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate involves its interaction with specific molecular targets and pathways:
Ester Hydrolysis: The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid.
Reduction: The ester is reduced to the corresponding alcohol by reducing agents like LiAlH4.
Substitution: Nucleophiles attack the carbonyl carbon, leading to the formation of new ester derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butanoate: Used in fragrances and as a solvent.
Uniqueness
This compound is unique due to its specific structure, which includes a phenylmethoxy group, providing distinct chemical and physical properties compared to other esters .
Eigenschaften
CAS-Nummer |
42024-41-9 |
|---|---|
Molekularformel |
C16H22O5 |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
[1-oxo-1-(2-phenylmethoxyethoxy)propan-2-yl] butanoate |
InChI |
InChI=1S/C16H22O5/c1-3-7-15(17)21-13(2)16(18)20-11-10-19-12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,10-12H2,1-2H3 |
InChI-Schlüssel |
RNYKTSXCGIEHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)C(=O)OCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)



![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)







